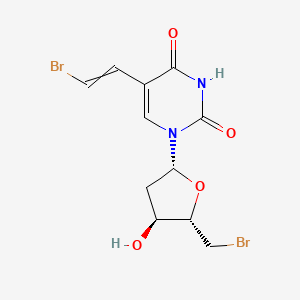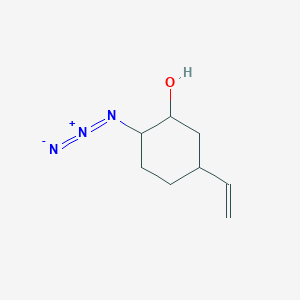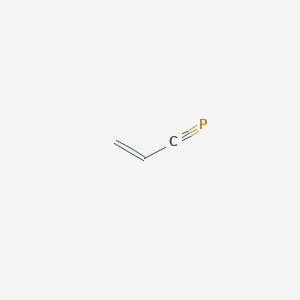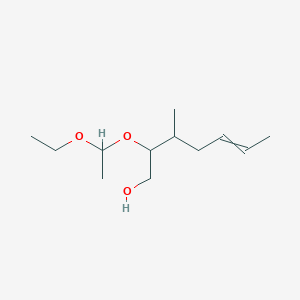
5'-Bromo-5-(2-bromoethenyl)-2',5'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at specific positions on the uridine molecule, which significantly alters its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine typically involves the bromination of uridine derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bond in the 2-bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Products: Formation of 5’-hydroxy-5-(2-bromoethenyl)-2’,5’-dideoxyuridine.
Oxidation Products: Formation of 5’-bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine oxo derivatives.
Reduction Products: Formation of 5’-bromo-5-(2-ethenyl)-2’,5’-dideoxyuridine.
Applications De Recherche Scientifique
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA strands.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and other DNA viruses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine involves its incorporation into DNA during replication. The presence of bromine atoms disrupts the normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. The compound targets viral DNA polymerases, which are more prone to incorporating the analog compared to host cell polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: Similar in structure but with iodine instead of bromine, used in antiviral and anticancer research.
2’,3’-Dideoxyuridine: Lacks the hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.
Uniqueness
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is unique due to the presence of two bromine atoms and the 2-bromoethenyl group, which confer distinct chemical and biological properties. These modifications enhance its ability to inhibit viral DNA synthesis and make it a valuable tool in antiviral research .
Propriétés
Numéro CAS |
80646-46-4 |
|---|---|
Formule moléculaire |
C11H12Br2N2O4 |
Poids moléculaire |
396.03 g/mol |
Nom IUPAC |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
ZWHAVYWEYBJCPA-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)


![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
